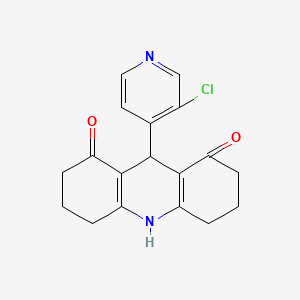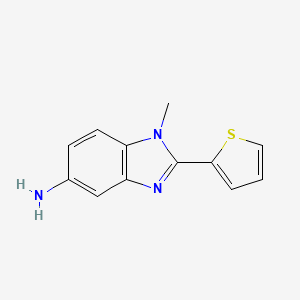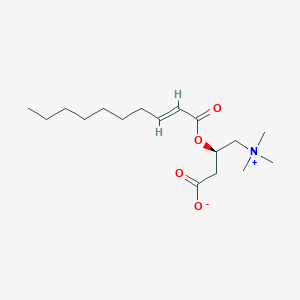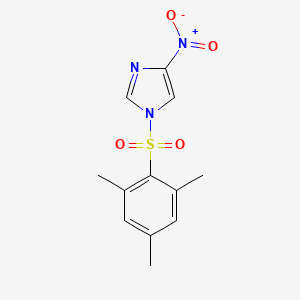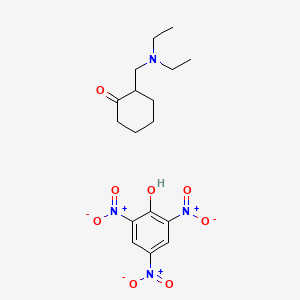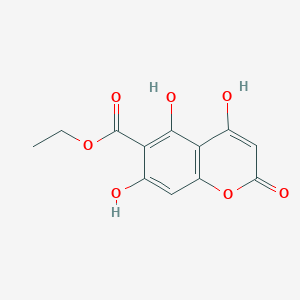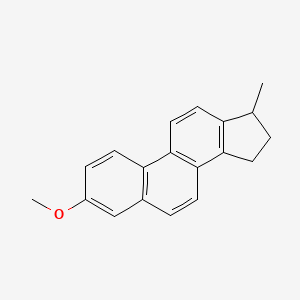
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its complex aromatic structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, using reagents such as halogens, nitrating agents, or sulfonating agents.
Coupling Reactions: The final step often involves coupling the substituted aromatic rings through a nucleophilic substitution reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(6-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity, physical properties, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
853331-90-5 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-14(3)19(15)20-18(21)12-23-16-10-9-13(2)11-17(16)22-4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Clave InChI |
XMEINLNPYORZLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


